molecular formula C20H12Cl2N2O4 B2652856 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide CAS No. 289504-15-0

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide

Cat. No. B2652856
CAS RN: 289504-15-0
M. Wt: 415.23
InChI Key: ONXLXFCOHBXXCK-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide is a chemical compound with the molecular formula C15H10Cl2NO2 . It is related to 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, which is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .


Synthesis Analysis

The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide involves the acetylation reaction . 4‑Chloroaniline is used as a raw material and 2-chloro-N- (4-chloro-2- (2-chlorobenzoyl)phenyl)acetamide and 2-iodo-N- (4-chloro-2- (2-chlorobenzoyl)phenyl)acetamide are formed as intermediates in the synthesis of anxiety disorder active pharmaceutical ingredient lorazepam .


Molecular Structure Analysis

The dihedral angle between the two benzene rings is 74.83 (5)°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group .


Physical And Chemical Properties Analysis

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide has a molecular weight of 308.159 Da . The melting point is 159-161 °C (lit.) and the boiling point is 565.0±50.0 °C (Predicted) .

Scientific Research Applications

Cancer Chemopreventive Agent

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide, also known as GW9662, has shown potential as a cancer chemopreventive agent. It was studied for its mutagenicity and pharmacokinetic profile in rats and dogs. GW9662 was mutagenic in bacterial strains TA98 and TA100, and this mutagenicity depended on nitroreduction. Its utility as a chemopreventive agent, particularly as an Estrogen Receptor-α inducer in ER-α negative breast tissue, is of significant interest. However, further animal toxicological and bioavailability studies are necessary to establish its role in chemoprevention (Kapetanovic et al., 2012).

Antitumor Activity

The compound 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was synthesized and characterized for its antitumor activity. It showed inhibition in various cell lines, including NCI-H460, MCF-7, HCT-116, PC-3, and A549. The compound's crystal structure, spectroscopic properties, and density functional theory calculations were explored to understand its structure-property relationship (He et al., 2014).

Anticonvulsant Properties

A series of 4-nitro-N-phenylbenzamides, closely related in structure, were synthesized and evaluated for their anticonvulsant properties. Some of these compounds showed significant efficiency in the maximal electroshock-induced seizure test, highlighting their potential as anticonvulsant agents (Bailleux et al., 1995).

properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O4/c21-13-7-10-18(16(11-13)19(25)15-3-1-2-4-17(15)22)23-20(26)12-5-8-14(9-6-12)24(27)28/h1-11H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXLXFCOHBXXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide

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